Cas no 57000-13-2 (1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]-)
![1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]- structure](https://it.kuujia.com/scimg/cas/57000-13-2x500.png)
57000-13-2 structure
Nome del prodotto:1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]-
1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]-
- 8-(benzylamino)-1,3-dimethyl-7H-purine-2,6-dione
- 8-Benzylaminotheophylline
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((phenylmethyl)amino)-
- 3,7-Dihydro-1,3-dimethyl-8-((phenylmethyl)amino)-1H-purine-2,6-dione
- 8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(Benzylamino)theophylline
- 8-< (phenylmethyl)amino> theophylline
- 8-Be
- 8-benzylamino-1,3-dimethyl-3,7(9)-dihydro-purine-2,6-dione
- 8-benzylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- BRN 0309350
- ChemDiv2_000695
- NSC293946
- EU-0073660
- Oprea1_603806
- DTXSID40205613
- Oprea1_456132
- NSC-293946
- HMS1370P13
- Theophylline, 8-benzylamino-
- SR-01000452382
- SR-01000452382-1
- CCG-108040
- NSC 293946
- AKOS001626183
- 57000-13-2
- SCHEMBL10369640
- FEUMMCAKDXMNOR-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C14H15N5O2/c1-18-11-10(12(20)19(2)14(18)21)16-13(17-11)15-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,15,16,17)
- Chiave InChI: FEUMMCAKDXMNOR-UHFFFAOYSA-N
- Sorrisi: CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCC3=CC=CC=C3
Proprietà calcolate
- Massa esatta: 285.12275
- Massa monoisotopica: 285.122575
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 21
- Conta legami ruotabili: 3
- Complessità: 424
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 81.3
- XLogP3: 1.4
Proprietà sperimentali
- Densità: 1.404
- Punto di ebollizione: 539.3°Cat760mmHg
- Punto di infiammabilità: 280°C
- Indice di rifrazione: 1.685
- PSA: 81.33
- LogP: 0.64540
1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]- Letteratura correlata
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
5. Back matter
57000-13-2 (1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]-) Prodotti correlati
- 75922-48-4(1,3-Diethyl-8-phenylxanthine)
- 19844-93-0(3-benzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 961-45-5(1,3-Dimethyl-8-phenylxanthine)
- 1804074-69-8(2-(3-Chloro-2-oxopropyl)-5-(trifluoromethoxy)toluene)
- 1352496-20-8(2-Cyclohexylsulfanyl-3-(1-isobutyl-pyrrolidin-2-yl)-pyridine)
- 1806845-77-1(Methyl 3-amino-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate)
- 6973-09-7(5-amino-2-methylbenzene-1-sulfonamide)
- 325834-09-1(2-(4-Ethylphenyl)imidazo1,2-Apyrimidine)
- 91170-71-7(3-acetamido-4-methoxybenzene-1-sulfinic acid)
- 416883-11-9(1-Methyl-N-3-(methylsulfanyl)phenylpiperidin-4-amine)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
